Clinical Efficacy of Topical Lonapalene vs. Vehicle in Psoriasis: A Double-Blind Comparative Trial
In a double-blind, placebo-controlled trial (n=10), a 2% lonapalene ointment produced a statistically significant clinical improvement in psoriatic lesions when directly compared to vehicle-treated sites [1]. This demonstrates in vivo efficacy in a human disease model.
| Evidence Dimension | Clinical improvement in psoriasis lesions |
|---|---|
| Target Compound Data | Statistically significant improvement observed |
| Comparator Or Baseline | Vehicle (ointment base) |
| Quantified Difference | Significant (p-value not specified in abstract) |
| Conditions | Double-blind, placebo-controlled, topical study in 10 volunteers with psoriasis. 2% lonapalene ointment vs. vehicle. |
Why This Matters
This provides direct human evidence of topical efficacy, a critical procurement consideration for dermatological research models.
- [1] Black AK, et al. Pharmacologic and clinical effects of lonapalene (RS 43179), a 5-lipoxygenase inhibitor, in psoriasis. J Invest Dermatol. 1990 Jul;95(1):50-4. View Source
